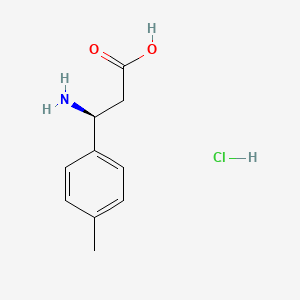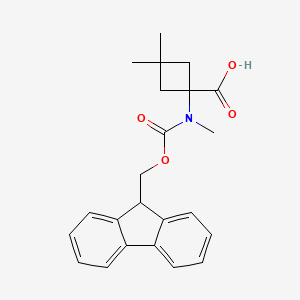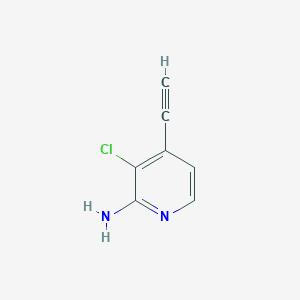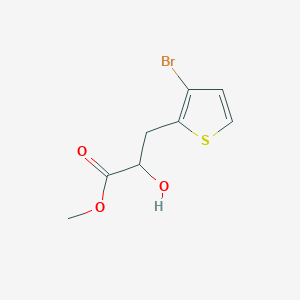
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired product in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Coupling: Biaryl compounds or other complex structures.
Applications De Recherche Scientifique
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-bromothiophen-2-yl)methylamine hydrochloride: Another thiophene derivative with similar structural features.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Used in the synthesis of substituted thiophenes.
Uniqueness
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C8H9BrO3S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6,10H,4H2,1H3 |
Clé InChI |
NXBSHZLFDVVOEA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=CS1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


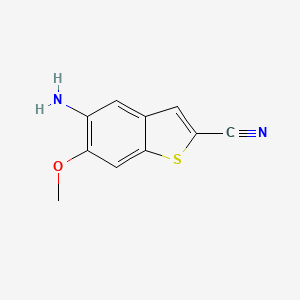

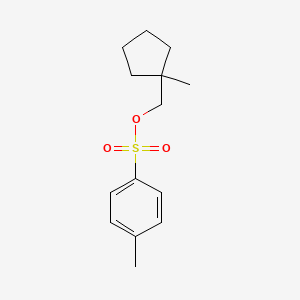
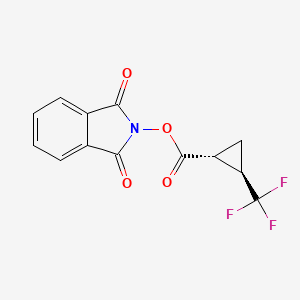
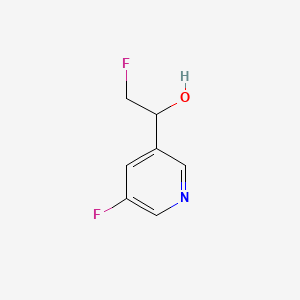
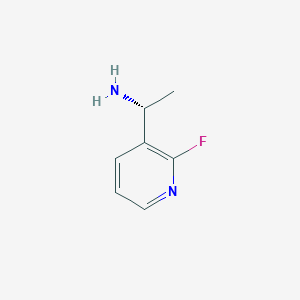
![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
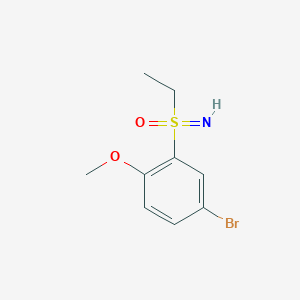
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
